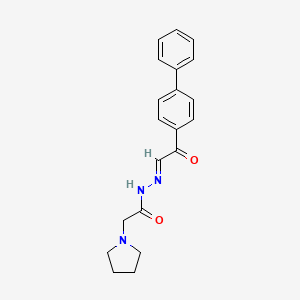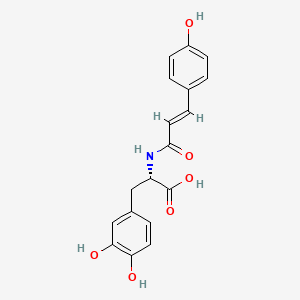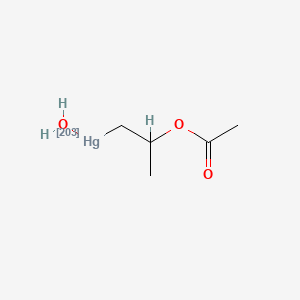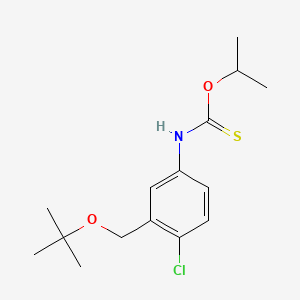
8-((Diethylamino)methyl)-4'-fluoro-7-methoxy-3-methylflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone is a synthetic flavone derivative. Flavones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is of interest due to its unique chemical structure, which includes a diethylamino group, a fluorine atom, and a methoxy group, potentially contributing to its distinct biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone typically involves multiple steps, starting from readily available precursors. One common method involves the Mannich reaction, where a flavone derivative is reacted with formaldehyde and diethylamine under acidic conditions to introduce the diethylamino group. The fluorine and methoxy groups are usually introduced through nucleophilic substitution reactions using appropriate fluorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
化学反应分析
Types of Reactions
8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone involves its interaction with specific molecular targets and pathways. The diethylamino group may enhance its ability to interact with biological membranes, while the fluorine and methoxy groups can influence its binding affinity to target proteins. The compound may exert its effects by modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
7-Diethylamino-4-methylcoumarin: A coumarin derivative with similar structural features, known for its fluorescence properties.
8-(Diethylamino)-6,7-dihydroxy-4-methyl-2H-chromen-2-one: Another flavone derivative with diethylamino and hydroxyl groups, exhibiting biological activities.
Uniqueness
8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone is unique due to the presence of the fluorine atom and methoxy group, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its stability, bioavailability, and interaction with specific molecular targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
86073-56-5 |
|---|---|
分子式 |
C22H24FNO3 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
8-(diethylaminomethyl)-2-(4-fluorophenyl)-7-methoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C22H24FNO3/c1-5-24(6-2)13-18-19(26-4)12-11-17-20(25)14(3)21(27-22(17)18)15-7-9-16(23)10-8-15/h7-12H,5-6,13H2,1-4H3 |
InChI 键 |
BMZNWXXQDLWOCN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)C3=CC=C(C=C3)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


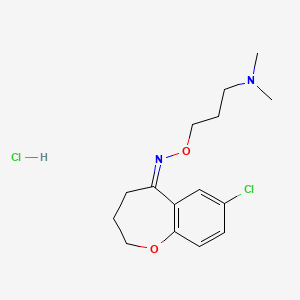
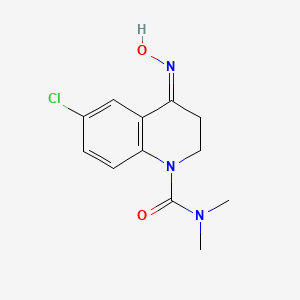
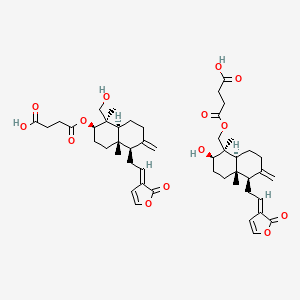
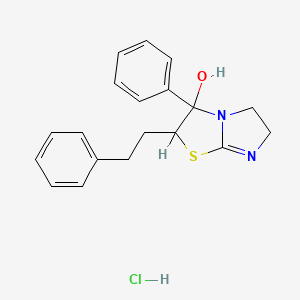
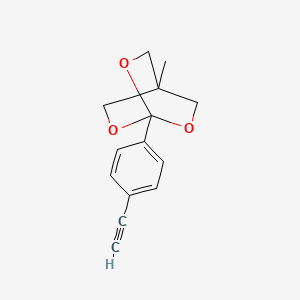
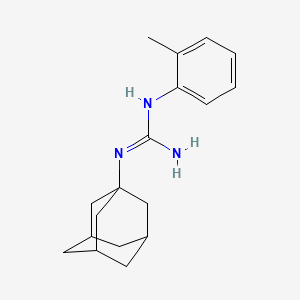
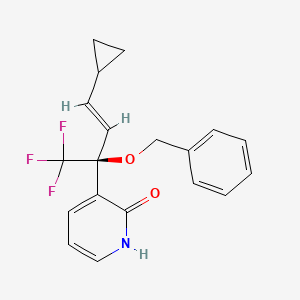
![6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B12765745.png)
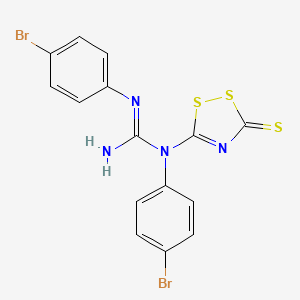
![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)
